molecular formula C14H21NO B12659876 alpha-Ethyl-4-phenylpiperidine-4-methanol CAS No. 83763-29-5

alpha-Ethyl-4-phenylpiperidine-4-methanol

Katalognummer: B12659876
CAS-Nummer: 83763-29-5
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: MULCGBCHXCTWSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Ethyl-4-phenylpiperidine-4-methanol is a chemical compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a phenyl group and a hydroxyl group attached to the piperidine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-4-phenylpiperidine-4-methanol typically involves the reaction of piperidine derivatives with ethyl and phenyl groups under controlled conditions. One common method involves the hydrogenation of a precursor compound, such as a piperidinone, in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include the initial synthesis of intermediate compounds followed by purification and final conversion to the target compound. Techniques such as distillation, crystallization, and chromatography are often employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Ethyl-4-phenylpiperidine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with modified functional groups, such as ketones, aldehydes, and halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Alpha-Ethyl-4-phenylpiperidine-4-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of alpha-Ethyl-4-phenylpiperidine-4-methanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-Ethyl-4-phenylpiperidine-4-methanol is unique due to the presence of both the ethyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enhances its utility in various applications .

Eigenschaften

CAS-Nummer

83763-29-5

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

1-(4-phenylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C14H21NO/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3

InChI-Schlüssel

MULCGBCHXCTWSK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1(CCNCC1)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.